molecular formula C10H10O4 B2420544 3-(2-Methoxyphenyl)-2-oxopropanoic acid CAS No. 82204-44-2

3-(2-Methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B2420544
CAS No.: 82204-44-2
M. Wt: 194.186
InChI Key: WVDSVSHMWAOGLS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a methoxy group at the ortho position and a keto group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene (anisole) with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an inert solvent like dichloromethane (DCM).

Another method involves the Claisen condensation of 2-methoxybenzaldehyde with ethyl acetate, followed by acid hydrolysis to obtain this compound. This reaction requires a strong base, such as sodium ethoxide (NaOEt), and an acidic workup.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxyphenyl)-2-oxoacetic acid or 2-methoxybenzoquinone.

    Reduction: Formation of 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives, such as 3-(2-Bromo-2-methoxyphenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The methoxy and keto groups play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but lacks the keto group, resulting in different chemical reactivity and biological activity.

    2-Methoxybenzoic acid: Contains a carboxyl group directly attached to the benzene ring, differing in both structure and properties.

    3-(2-Hydroxyphenyl)-2-oxopropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to variations in chemical behavior and applications.

Uniqueness

3-(2-Methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both methoxy and keto groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSVSHMWAOGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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